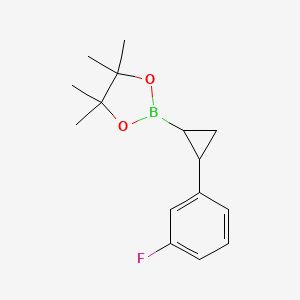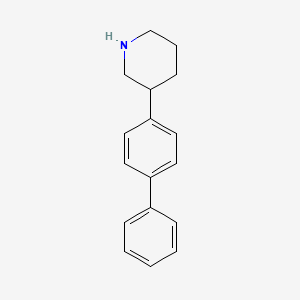![molecular formula C18H24N2S B13527498 [(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine](/img/structure/B13527498.png)
[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine is a complex organic compound that features both a cyclohexyl and a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexyl and thiazole precursors, followed by their coupling through a series of nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be precisely controlled. The use of automated systems to monitor temperature, pressure, and reaction time ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to stabilize metal ions.
Biology: The compound can be used to label proteins and enzymes for biochemical studies.
Industry: It can be used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of [(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The thiazole ring can participate in π-π stacking interactions, while the cyclohexyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: This compound features a triazole ring instead of a thiazole ring.
[(1-Benzyl-1H-1,2,4-triazol-3-yl)methyl]amine: Another triazole derivative with different substitution patterns.
[(1-Benzyl-1H-imidazol-4-yl)methyl]amine: Contains an imidazole ring, offering different electronic properties.
Uniqueness
[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine is unique due to the combination of the cyclohexyl and thiazole rings, which provide distinct steric and electronic properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H24N2S |
|---|---|
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
N-[(1-benzylcyclohexyl)methyl]-1-(1,2-thiazol-4-yl)methanamine |
InChI |
InChI=1S/C18H24N2S/c1-3-7-16(8-4-1)11-18(9-5-2-6-10-18)15-19-12-17-13-20-21-14-17/h1,3-4,7-8,13-14,19H,2,5-6,9-12,15H2 |
Clé InChI |
CTSBGJZKCGMIQE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CC2=CC=CC=C2)CNCC3=CSN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


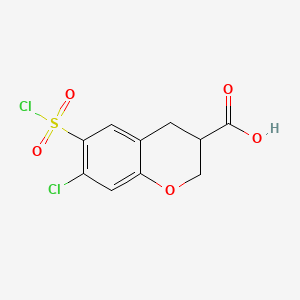
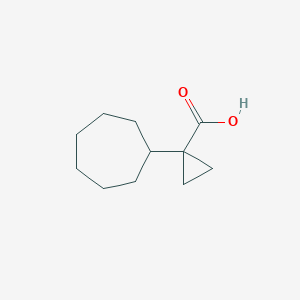


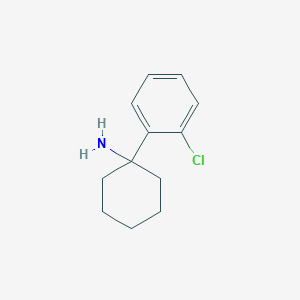

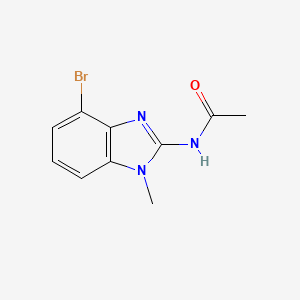


![rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine](/img/structure/B13527475.png)
